molecular formula C23H30O5 B7971868 3,20-Dioxo-16,17-epoxypregn-4-en-21-yl acetate

3,20-Dioxo-16,17-epoxypregn-4-en-21-yl acetate

Cat. No.: B7971868
M. Wt: 386.5 g/mol
InChI Key: QZHWBQCNOKNTPO-UHFFFAOYSA-N
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Description

3,20-Dioxo-16,17-epoxypregn-4-en-21-yl acetate is a synthetic steroidal compound with a molecular formula of C23H30O5 and a molecular weight of 386.481 Da This compound is part of the pregnane steroid family and is characterized by the presence of an epoxy group at the 16,17 position and an acetate group at the 21 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,20-Dioxo-16,17-epoxypregn-4-en-21-yl acetate typically involves multiple steps, starting from a suitable steroidal precursor. One common approach is the epoxidation of a pregnane derivative at the 16,17 position, followed by acetylation at the 21 position. The reaction conditions often include the use of oxidizing agents such as peracids for the epoxidation step and acetic anhydride in the presence of a base for the acetylation step .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

3,20-Dioxo-16,17-epoxypregn-4-en-21-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce diols .

Scientific Research Applications

3,20-Dioxo-16,17-epoxypregn-4-en-21-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,20-Dioxo-16,17-epoxypregn-4-en-21-yl acetate involves its interaction with specific molecular targets and pathways. As a steroidal compound, it may bind to steroid receptors, modulating gene expression and influencing various physiological processes. The epoxy group at the 16,17 position and the acetate group at the 21 position contribute to its unique binding properties and biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,20-Dioxo-16,17-epoxypregn-4-en-21-yl acetate is unique due to the presence of both the epoxy group at the 16,17 position and the acetate group at the 21 position. These functional groups contribute to its distinct chemical reactivity and biological activities, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

[2-(7,11-dimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-en-6-yl)-2-oxoethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O5/c1-13(24)27-12-19(26)23-20(28-23)11-18-16-5-4-14-10-15(25)6-8-21(14,2)17(16)7-9-22(18,23)3/h10,16-18,20H,4-9,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHWBQCNOKNTPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C12C(O1)CC3C2(CCC4C3CCC5=CC(=O)CCC45C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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